2-(2-Oxo-2-phenylethyl)malononitrile is a chemical compound with the molecular formula and a molecular weight of approximately 184.2 g/mol. This compound is characterized by the presence of both malononitrile and a phenyl group, contributing to its unique reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. The compound is also known by its CAS number 14476-72-3, which is useful for identifying it in chemical databases and literature.
This compound falls under the category of nitriles, specifically malononitriles, which are derivatives of malonic acid where one or both carboxylic acid groups are replaced by cyano groups. The synthesis of this compound can be traced back to methods involving the alkylation of malononitrile with α-bromoketones, showcasing its relevance in synthetic organic chemistry .
The synthesis of 2-(2-oxo-2-phenylethyl)malononitrile typically involves a multi-step process. One common method includes the reaction of malononitrile with a suitable phenacyl bromide derivative in the presence of potassium hydroxide as a base. The general procedure can be outlined as follows:
This method emphasizes the importance of phase transfer catalysis and careful control of reaction conditions to achieve high yields.
The molecular structure of 2-(2-oxo-2-phenylethyl)malononitrile can be depicted as follows:
The compound's structure can be represented using SMILES notation: N#CC(CC(C1=CC=CC=C1)=O)C#N
, indicating the presence of cyano groups at both ends and a ketone functional group adjacent to the phenyl ring .
2-(2-Oxo-2-phenylethyl)malononitrile is known for its versatility in chemical reactions, particularly in forming pyrrole derivatives through nucleophilic addition reactions. For instance:
These reactions highlight the compound's potential as a building block for more complex organic synthesis.
The mechanism by which 2-(2-oxo-2-phenylethyl)malononitrile participates in chemical reactions typically involves nucleophilic attack on the electrophilic carbon atoms within its structure:
The detailed mechanistic pathways often depend on specific reaction conditions and reagents used .
The physical properties of 2-(2-oxo-2-phenylethyl)malononitrile include:
Chemical properties include:
Analytical data such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis confirm its structural integrity and purity .
The applications of 2-(2-oxo-2-phenylethyl)malononitrile are diverse:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: